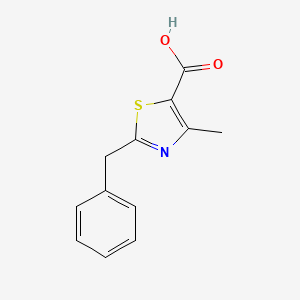

2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-benzyl-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-8-11(12(14)15)16-10(13-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGWCGSNQYPEXBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424389 | |

| Record name | 2-benzyl-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876715-98-9 | |

| Record name | 2-benzyl-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BENZYL-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-depth Technical Guide: 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid

To the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide on 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid is based on publicly available data. A comprehensive experimental analysis of this specific compound has not been extensively reported in publicly accessible literature. Therefore, certain sections of this guide are supplemented with information on closely related thiazole derivatives to provide a foundational understanding. All data presented should be considered in this context.

Core Physicochemical Properties

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₂S | Santa Cruz Biotechnology[1] |

| Molecular Weight | 233.29 g/mol | Santa Cruz Biotechnology[1] |

| CAS Number | 876715-98-9 | Santa Cruz Biotechnology[1] |

| Exact Mass | 233.051 g/mol | ECHEMI[2] |

| Computed XLogP3 | 3.2 | ECHEMI |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a general procedure for the synthesis of substituted 2-benzyl-4-methylthiazole-5-carboxylic acids has been reported.[3] This methodology provides a foundational approach for the synthesis of the target compound.

General Synthesis of 2-Benzyl-4-methylthiazole-5-carboxylic Acids[3]

A common route to this class of compounds involves the reaction of a substituted benzyl thioamide with an appropriate 2-chloro-3-oxoalkanoate.

Reaction Scheme:

Caption: General synthesis workflow for 2-benzyl-4-methylthiazole-5-carboxylic acids.

Experimental Protocol:

-

A mixture of 2-chloro-3-oxo ethylbutanoate (0.05 mol) and the corresponding substituted benzyl thioamide (0.055 mol) in 50 mL of methanol is refluxed for 5-6 hours.[3]

-

The reaction progress is monitored using Thin Layer Chromatography (TLC).[3]

-

Upon completion of the reaction, 20 mL of 2N NaOH is added to the mixture, and it is refluxed for an additional 4 hours to facilitate hydrolysis of the ester.[3]

-

After hydrolysis, the reaction mixture is cooled, and the pH is adjusted to be acidic to precipitate the carboxylic acid product.

-

The resulting solid is filtered, washed with water, and can be further purified by recrystallization.

Biological and Pharmacological Context

There is no specific biological or pharmacological data available for this compound in the public domain. However, the thiazole and thiazole-5-carboxylic acid scaffolds are present in numerous compounds with a wide range of biological activities. This suggests potential areas of investigation for the target molecule.

Thiazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including but not limited to:

-

Antimicrobial and Antifungal Activity: Many thiazole-containing compounds have been investigated for their efficacy against various bacterial and fungal strains.[4][5][6]

-

Anticancer Activity: The thiazole nucleus is a key component in several anticancer agents.[4][5][7] For instance, derivatives of 2-benzamido-4-methylthiazole-5-carboxylic acid have been explored as potential xanthine oxidase inhibitors for the treatment of gout and hyperuricemia.[8]

-

Anti-inflammatory and Analgesic Properties: Certain thiazole derivatives have demonstrated anti-inflammatory and analgesic effects.[5]

-

Enzyme Inhibition: The thiazole ring can interact with the active sites of various enzymes. For example, 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have been identified as novel inhibitors of metallo-β-lactamases.[9][10]

Given the structural similarity to other biologically active thiazoles, it is plausible that this compound could be a candidate for screening in these and other therapeutic areas.

Potential logical workflow for biological screening

For a novel compound like this compound, a logical workflow for initial biological screening would involve a series of tiered assays.

Caption: A potential workflow for the initial biological evaluation of the target compound.

Conclusion and Future Directions

This compound is a compound for which detailed, publicly available scientific data is scarce. While its basic chemical identity is established, its physicochemical properties, a definitive and detailed synthesis protocol, and, most importantly, its biological activities remain to be thoroughly investigated.

Future research should focus on:

-

Definitive Synthesis and Characterization: A detailed, optimized synthesis protocol followed by comprehensive characterization, including melting point, NMR, and mass spectrometry, is required.

-

Determination of Physicochemical Properties: Experimental determination of pKa, solubility in various solvents, and LogP would be crucial for any drug development efforts.

-

Broad Biological Screening: A comprehensive screening of the compound against a panel of biological targets (e.g., kinases, proteases, microbial strains) is warranted to identify potential therapeutic applications.

The information provided herein serves as a foundational overview based on the limited available data and the broader context of thiazole chemistry and pharmacology. Further experimental investigation is essential to fully elucidate the properties and potential of this compound.

References

- 1. scbt.com [scbt.com]

- 2. echemi.com [echemi.com]

- 3. Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives -대한화학회지 | Korea Science [koreascience.kr]

- 4. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo-β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid (CAS: 876715-98-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid (CAS number 876715-98-9), a heterocyclic compound belonging to the thiazole class of molecules. Thiazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This document consolidates the available chemical data, presents a general synthesis protocol, and explores the potential biological significance of this compound and its structural analogs. While specific biological data for this exact compound is limited in publicly accessible literature, this guide serves as a foundational resource for researchers initiating studies on this molecule.

Chemical and Physical Properties

This compound is a small molecule with a molecular weight of approximately 233.29 g/mol .[1] Its chemical structure features a central thiazole ring, which is a five-membered aromatic ring containing sulfur and nitrogen atoms. This core is substituted with a benzyl group at the 2-position, a methyl group at the 4-position, and a carboxylic acid group at the 5-position. The presence of these functional groups suggests potential for various chemical modifications and biological interactions.

| Property | Value | Reference |

| CAS Number | 876715-98-9 | [1] |

| Molecular Formula | C12H11NO2S | [1][2] |

| Molecular Weight | 233.29 g/mol | [1] |

| Canonical SMILES | CC1=C(C(=O)O)SC(=N1)CC2=CC=CC=C2 | N/A |

| InChI Key | FHEMHDHRLALBBX-UHFFFAOYSA-N | N/A |

| Appearance | Solid (predicted) | N/A |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | N/A |

Synthesis and Experimental Protocols

A general method for the synthesis of substituted 2-benzyl-4-methylthiazole-5-carboxylic acids has been reported. The following protocol is adapted from this general procedure.

General Synthesis of this compound

The synthesis is typically achieved through a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

Materials:

-

Phenylacetamide (or a suitable precursor for the benzylthioamide)

-

Lawesson's reagent or Phosphorus Pentasulfide

-

Ethyl 2-chloroacetoacetate

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Methanol (MeOH)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Appropriate organic solvents for extraction and purification (e.g., ethyl acetate, dichloromethane)

Procedure:

-

Synthesis of Benzylthioamide: Phenylacetamide is reacted with a thionating agent like Lawesson's reagent or phosphorus pentasulfide in a suitable solvent (e.g., toluene or dioxane) under reflux to yield benzylthioamide.

-

Cyclization Reaction: A mixture of ethyl 2-chloroacetoacetate and benzylthioamide is refluxed in methanol for several hours.

-

Saponification: After the cyclization is complete (monitored by TLC), a solution of sodium hydroxide is added to the reaction mixture, and it is refluxed further to hydrolyze the ester to the carboxylic acid.

-

Acidification and Isolation: Methanol is removed under reduced pressure. The aqueous residue is then acidified with hydrochloric acid to a pH of approximately 2. The precipitated solid product is collected by filtration, washed with water, and dried.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as aqueous ethanol.

dot

Caption: General synthesis workflow for this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is not extensively documented in the reviewed literature, the thiazole-5-carboxylic acid scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of this core structure have been investigated for a range of therapeutic applications.

The broader class of thiazole derivatives has demonstrated a wide array of biological activities, including:

-

Anticancer Activity: Many thiazole-containing compounds have been synthesized and evaluated as potential anticancer agents.[3] Their mechanisms of action can be diverse, including the inhibition of kinases, disruption of microtubule formation, and induction of apoptosis.

-

Antimicrobial Activity: Thiazole derivatives have been reported to exhibit antibacterial and antifungal properties.

-

Anti-inflammatory Activity: Some compounds containing the thiazole nucleus have shown potential as anti-inflammatory agents.

-

Other Activities: The versatility of the thiazole ring has led to its incorporation into molecules with antiviral, antidiabetic, and neuroprotective properties.

Given the structural features of this compound, it is plausible that this compound could be a subject of interest in drug discovery programs targeting these therapeutic areas. Further research is required to elucidate its specific biological targets and mechanism of action.

dot

References

An In-depth Technical Guide to 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid is a synthetic organic compound featuring a core thiazole ring, a functionality of significant interest in medicinal chemistry. The thiazole nucleus is a key structural motif in numerous biologically active compounds, including a range of approved pharmaceuticals. This document provides a comprehensive technical overview of the molecular structure, physicochemical properties, proposed synthesis, and potential biological significance of this compound, intended for professionals in chemical research and drug development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound comprises a central 1,3-thiazole ring substituted at the 2-position with a benzyl group, at the 4-position with a methyl group, and at the 5-position with a carboxylic acid group.

Table 1: Chemical Identifiers and Computed Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 876715-98-9 | --INVALID-LINK-- |

| Molecular Formula | C₁₂H₁₁NO₂S | --INVALID-LINK-- |

| Molecular Weight | 249.29 g/mol | --INVALID-LINK-- |

| XLogP3 | 3.2 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK-- |

Table 2: Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 10.0-12.0 (s, 1H, COOH), 7.25-7.40 (m, 5H, Ar-H), 4.35 (s, 2H, CH₂), 2.65 (s, 3H, CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 170.0 (C=O), 165.0 (C2-thiazole), 155.0 (C4-thiazole), 135.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 125.0 (C5-thiazole), 40.0 (CH₂), 17.0 (CH₃) |

| FT-IR (KBr) ν (cm⁻¹) | 3000-2500 (broad, O-H stretch of carboxylic acid), 1700-1680 (C=O stretch), 1600, 1495, 1450 (aromatic C=C stretch), ~1550 (C=N stretch of thiazole) |

| Mass Spectrometry (EI) | m/z (%): 249 (M⁺), 204 ([M-COOH]⁺), 91 (tropylium ion, [C₇H₇]⁺) |

Experimental Protocols

Proposed Synthesis

The synthesis of this compound can be envisioned through the reaction of 2-phenylthioacetamide with ethyl 2-chloroacetoacetate, followed by hydrolysis of the resulting ester.

Step 1: Synthesis of Ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate

-

To a solution of 2-phenylthioacetamide (1 equivalent) in ethanol, add ethyl 2-chloroacetoacetate (1 equivalent).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

-

Dissolve the purified ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate in a mixture of ethanol and 1 M sodium hydroxide solution.

-

Stir the mixture at room temperature or gently heat to 40-50 °C until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford the final product.

Purification and Characterization

The final product can be purified by recrystallization from a suitable solvent system such as ethanol/water or acetone/hexane.[5] The purity and identity of the compound should be confirmed by standard analytical techniques including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, comparing the obtained data with the predicted values in Table 2.

Visualization of Workflows

Experimental Workflow

The general workflow for the synthesis and characterization of this compound is depicted below.

Hypothetical Drug Discovery Pathway

Given the prevalence of the thiazole scaffold in medicinal chemistry, a hypothetical drug discovery workflow involving this compound is presented.

Potential Biological Significance and Applications

While no specific biological activity has been reported for this compound, the thiazole and thiazole-5-carboxylic acid motifs are present in a wide range of compounds with diverse pharmacological activities.[6][7][8]

-

Anticancer Activity: Many thiazole derivatives have demonstrated potent anticancer properties by targeting various cellular pathways.[6][9][10] The structural features of the title compound make it a candidate for screening against various cancer cell lines.

-

Antimicrobial Activity: The thiazole ring is a common feature in antimicrobial agents.[8][11] Derivatives of 2-amino-thiazole-5-carboxylic acid have shown promising antibacterial and antifungal activities.

-

Enzyme Inhibition: The carboxylic acid moiety can act as a key binding group in the active site of various enzymes. Thiazole-containing compounds have been investigated as inhibitors of a range of enzymes, including kinases and proteases.[12]

The presence of the benzyl group provides lipophilicity, which can influence the compound's pharmacokinetic properties, while the carboxylic acid and the thiazole ring offer sites for hydrogen bonding and other interactions with biological targets. Further research is warranted to explore the potential therapeutic applications of this compound and its derivatives.

Conclusion

This compound is a molecule with a structural framework that suggests potential for biological activity. This guide has provided a summary of its known and predicted properties, a plausible synthetic route, and an outlook on its potential applications in drug discovery. The information and workflows presented herein are intended to serve as a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug development. Further experimental validation is necessary to fully elucidate the chemical and biological profile of this compound.

References

- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. synarchive.com [synarchive.com]

- 4. youtube.com [youtube.com]

- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid (C12H11NO2S)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research dedicated specifically to 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid (CAS 876715-98-9) is limited. This guide provides a comprehensive overview of its known chemical properties and contextualizes its potential applications based on the well-documented activities of the broader class of thiazole carboxylic acid derivatives. The experimental protocols and workflows presented are generalized best practices for the characterization of a novel chemical entity of this class.

Executive Summary

This compound is a heterocyclic compound featuring a core thiazole ring, a functionality prevalent in numerous biologically active molecules. While specific studies on this particular compound are not extensively documented in peer-reviewed literature, its structural motifs—the thiazole carboxylic acid scaffold and the benzyl group—suggest significant potential in medicinal chemistry and materials science. Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide summarizes the available physicochemical data for this compound and outlines a hypothetical framework for its synthesis and biological evaluation, drawing parallels from closely related compounds.

Physicochemical Properties

Quantitative data for this compound is primarily available from chemical supplier databases. A summary of these properties is presented below.

| Property | Value | Source |

| CAS Number | 876715-98-9 | [1] |

| Molecular Formula | C12H11NO2S | [1][2] |

| Molecular Weight | 233.29 g/mol | [1][2] |

| Exact Mass | 233.051 g/mol | [2] |

| XLogP3 | 3.2 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

Synthesis and Characterization

While a specific, published synthesis protocol for this compound is not available, a common route for creating similar 1,3-thiazole-5-carboxylic acids is the Hantzsch thiazole synthesis. A plausible synthetic pathway is outlined below.

Generalized Synthetic Protocol

A potential synthesis could involve the reaction of a thioamide (e.g., phenyl-thioacetamide) with an α-haloketone bearing a carboxylate group (e.g., ethyl 2-chloroacetoacetate), followed by hydrolysis of the resulting ester.

Step 1: Thiazole Ring Formation (Hantzsch Synthesis)

-

Dissolve ethyl 2-chloroacetoacetate (1.0 eq) in a suitable solvent such as ethanol or DMF.

-

Add phenyl-thioacetamide (1.0 eq) to the solution.

-

Heat the mixture under reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate.

Step 2: Ester Hydrolysis

-

Dissolve the crude ester from Step 1 in a mixture of ethanol and water.

-

Add an excess of a base, such as sodium hydroxide (2.0-3.0 eq).

-

Heat the mixture at reflux for 1-2 hours until TLC indicates the disappearance of the starting material.

-

Cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Proposed Characterization Workflow

The identity and purity of the synthesized compound would be confirmed through a standard battery of spectroscopic and analytical techniques.

References

A Technical Guide to the Spectroscopic Analysis of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid

Introduction: This technical guide provides a detailed overview of the expected spectroscopic data for 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information is intended for researchers, scientists, and professionals in drug development engaged in the synthesis and characterization of novel organic compounds. This guide also outlines standardized experimental protocols for acquiring such data and a general workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The expected spectroscopic data for this compound are summarized in the tables below. These predictions are derived from the analysis of the molecule's functional groups and structural motifs, including the carboxylic acid, the substituted thiazole ring, the benzyl group, and the methyl group.

Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~13.0 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |

| 7.20 - 7.40 | Multiplet | 5H | Phenyl group (-C₆H₅) |

| ~4.30 | Singlet | 2H | Benzyl methylene (-CH₂-) |

| ~2.60 | Singlet | 3H | Methyl group (-CH₃) |

Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | Carboxylic acid carbonyl (-COOH) |

| ~168.0 | Thiazole C2 |

| ~155.0 | Thiazole C4 |

| ~125.0 | Thiazole C5 |

| ~138.0 | Phenyl C1 (quaternary) |

| ~129.0 | Phenyl C2, C6 |

| ~128.5 | Phenyl C3, C5 |

| ~127.0 | Phenyl C4 |

| ~35.0 | Benzyl methylene (-CH₂-) |

| ~18.0 | Methyl group (-CH₃) |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic acid |

| ~1700 | Strong | C=O stretch | Carboxylic acid |

| 3000-3100 | Medium | C-H stretch (sp²) | Aromatic ring |

| 2850-2950 | Medium | C-H stretch (sp³) | Benzyl CH₂, Methyl CH₃ |

| ~1600, ~1490, ~1450 | Medium to Weak | C=C stretch | Aromatic ring |

| ~1550 | Medium | C=N stretch | Thiazole ring |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 247 | [M]⁺ (Molecular ion) |

| 202 | [M - COOH]⁺ (Loss of carboxylic acid group) |

| 170 | Fragmentation of the thiazole ring |

| 91 | [C₇H₇]⁺ (Tropylium ion, characteristic of benzyl group) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Methodology:

-

Sample Preparation: Weigh approximately 5-10 mg of solid this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.[1][2]

-

Filtration: To ensure a homogeneous solution and prevent interference from particulate matter, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.[3]

-

Instrument Setup:

-

Place the NMR tube in a spinner turbine and adjust its position.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity across the sample.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse program.

-

Acquire a ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology (Thin Solid Film Method):

-

Sample Preparation: Dissolve a small amount (a few milligrams) of solid this compound in a few drops of a volatile solvent like methylene chloride or acetone.[4]

-

Film Deposition: Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[4]

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[4]

-

Data Acquisition:

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.[5][6][7][8]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically through a direct insertion probe for a solid or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.[9][10]

-

Ionization: In the ion source, which is under high vacuum, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes an electron to be ejected from the molecule, forming a positively charged molecular ion ([M]⁺).[9][11]

-

Fragmentation: The excess energy imparted to the molecular ion often causes it to break apart into smaller, charged fragments and neutral radicals.

-

Mass Analysis: The positively charged ions (both the molecular ion and the fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[12]

-

Detection: A detector records the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion.[13]

-

Data Analysis:

-

Identify the molecular ion peak to determine the molecular weight.

-

Analyze the fragmentation pattern to gain structural information. The most intense peak in the spectrum is known as the base peak.[11]

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of a synthesized organic compound.

Caption: Workflow for Spectroscopic Identification of an Organic Compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. publish.uwo.ca [publish.uwo.ca]

- 3. How to make an NMR sample [chem.ch.huji.ac.il]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. organomation.com [organomation.com]

- 11. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 12. fiveable.me [fiveable.me]

- 13. acdlabs.com [acdlabs.com]

Solubility Profile of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid. Due to the limited availability of specific experimental data for this compound in published literature, this document focuses on established theoretical principles of solubility for structurally related molecules, detailed experimental protocols for determining solubility, and the potential biological context relevant to its structural class.

Physicochemical Properties and Predicted Solubility

This compound (C₁₂H₁₁NO₂S) is a molecule containing both polar (carboxylic acid) and non-polar (benzyl and thiazole rings) moieties.[1] Its predicted XLogP3 value of 3.2 suggests a significant degree of lipophilicity, indicating that it is likely to be more soluble in organic solvents than in aqueous solutions.[1]

Carboxylic acids are generally weak acids and their solubility is highly dependent on the pH of the medium. In neutral aqueous solutions, their solubility is often low. However, in basic solutions, they can form salts which are typically much more water-soluble.

Table 1: Predicted Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Specific Solvent | Predicted Solubility | Rationale |

| Aqueous | Water | Insoluble | The non-polar benzyl and thiazole groups dominate the molecule's properties. |

| 5% Sodium Bicarbonate | Soluble | Forms a sodium salt through an acid-base reaction, increasing polarity and aqueous solubility. | |

| 5% Sodium Hydroxide | Soluble | Forms a sodium salt, leading to increased solubility in the aqueous base. | |

| Polar Protic | Methanol | Soluble | "Like dissolves like"; the carboxylic acid group can hydrogen bond with the alcohol. |

| Ethanol | Soluble | Similar to methanol, capable of hydrogen bonding. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Acetone | Sparingly Soluble | Moderate polarity may allow for some dissolution. | |

| Acetonitrile | Sparingly Soluble | Less polar than DMSO, may have limited solvating power for this compound. | |

| Non-Polar | Dichloromethane | Soluble | The significant non-polar character of the molecule should allow for solubility. |

| Toluene | Sparingly Soluble | A non-polar aromatic solvent that may dissolve the compound due to the benzyl group. | |

| Hexane | Insoluble | The polarity of the carboxylic acid group is likely too high for this non-polar alkane solvent. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[2] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Materials and Equipment

-

This compound (crystalline solid)

-

Selected solvents (as listed in Table 1)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Procedure

-

Preparation of Stock Solutions and Calibration Curve: Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO or methanol). From this stock, prepare a series of dilutions to create a calibration curve for the analytical instrument (e.g., HPLC).

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This can take from 24 to 72 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Sample Collection and Filtration: Carefully withdraw a sample from the supernatant. To ensure no solid particles are transferred, the sample should be filtered through a syringe filter or centrifuged at high speed, with the sample taken from the resulting clear supernatant.

-

Quantification: Dilute the filtered or centrifuged sample with a suitable solvent to a concentration that falls within the range of the calibration curve. Analyze the sample using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.

-

Data Analysis: Using the calibration curve, calculate the concentration of this compound in the saturated solution. This value represents the thermodynamic solubility in the tested solvent at the specified temperature.

Biological Context: Potential as a Kinesin Inhibitor

While the specific biological activity of this compound is not extensively documented, numerous studies have highlighted the role of thiazole derivatives as potent anti-cancer agents.[3][4][5][6][7] One particularly relevant target for compounds with a thiazole scaffold is the kinesin motor protein HSET (KIFC1).[8][9][10]

HSET is crucial for the survival of cancer cells with extra centrosomes, a common feature of many tumors.[8][11][12] It helps cluster these extra centrosomes, allowing the cancer cells to undergo bipolar mitosis and avoid cell death.[11] Inhibition of HSET leads to multipolar spindle formation and subsequent apoptosis in these cancer cells, making it an attractive target for cancer therapy.[8][11]

Given the structural similarities to known HSET inhibitors, it is plausible that this compound could act as an inhibitor of this or other related motor proteins.

References

- 1. echemi.com [echemi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery of a novel inhibitor of kinesin-like protein KIFC1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Potential Biological Activity of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic Acid: A Technical Overview Based on Analogous Compounds

Disclaimer: Direct experimental data on the biological activity of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid is limited in publicly available scientific literature. This technical guide, intended for researchers, scientists, and drug development professionals, extrapolates the potential biological activities of this compound based on the reported activities of structurally similar thiazole derivatives. The information presented herein is for informational purposes and should guide future experimental investigations.

The thiazole nucleus is a prominent scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological properties, including anticancer and antimicrobial activities.[1][2][3][4][5] The core structure of this compound combines a benzyl group at the 2-position, a methyl group at the 4-position, and a carboxylic acid at the 5-position of the thiazole ring. These features suggest potential interactions with various biological targets. This guide summarizes the key findings on analogous compounds to build a profile of its potential bioactivities.

Potential Anticancer Activity

Thiazole-containing compounds have demonstrated significant potential as anticancer agents.[6][7][8] The anticancer effects of these derivatives are often evaluated against a panel of human cancer cell lines. Structurally related compounds to this compound, particularly those with substitutions at the 2, 4, and 5 positions of the thiazole ring, have shown promising cytotoxic activities.

Quantitative Data on Anticancer Activity of Thiazole Derivatives

| Compound/Derivative Class | Cell Line(s) | Reported IC50/Activity | Reference |

| 2-Phenyl-4-trifluoromethyl-thiazole-5-carboxamides | A-549, Bel7402, HCT-8 | Compound 8c showed 48% inhibition against A-549 at 5 µg/mL | [9] |

| N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides | 60 human tumor cell lines | Compound 3c was effective against 50 cell lines | [10] |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | MCF-7, HepG2 | Compound 4c showed IC50 of 2.57 µM (MCF-7) and 7.26 µM (HepG2) | [6] |

| Pyrazolo[3,4-d]thiazole derivatives | MCF-7, HepG2 | Compound 6b showed IC50 of 15.57 µg/mL (MCF-7) and 43.72 µg/mL (HepG2) | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.

Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

-

Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).[7]

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are included.

-

MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for a further 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the purple formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Potential Antimicrobial Activity

The thiazole moiety is a key component of many antimicrobial agents.[1][4][5] Various derivatives have been synthesized and tested against a range of bacterial and fungal strains, demonstrating the potential of this scaffold in developing new anti-infective drugs.

Quantitative Data on Antimicrobial Activity of Thiazole Derivatives

| Compound/Derivative Class | Microbial Strain(s) | Reported MIC (µg/mL or µM) | Reference |

| 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | E. coli, B. cereus, MRSA, P. aeruginosa | Compound 12 showed MIC of 67.5–135.1 µM against resistant strains. | [12] |

| 5-R-benzyl-2-(arylidenehydrazono)thiazolidin-4-ones | S. aureus, C. neoformans | Compounds 6b, 6h-k, 7a were active against S. aureus. | [13] |

| Heteroaryl(aryl) thiazole derivatives | S. aureus, E. coli, C. albicans | Compound 3 showed MIC of 0.23–0.7 mg/mL against bacteria. | [14] |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives | S. aureus, B. subtilis, C. albicans | Compound 12f was comparable to ampicillin against S. aureus and B. subtilis. | [15] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth to a specific turbidity, often corresponding to a known colony-forming unit (CFU)/mL.

-

Serial Dilution of Compound: The test compound is serially diluted in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (microorganism and broth without the compound) and a negative control well (broth only) are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth. The results can also be read using a spectrophotometer.

Conclusion

References

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. researchgate.net [researchgate.net]

- 3. ijrpr.com [ijrpr.com]

- 4. A Review on Synthesis and Biological Activity of Thiazole and its Derivatives: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 5. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. japsonline.com [japsonline.com]

- 8. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. daneshyari.com [daneshyari.com]

An In-depth Technical Guide to 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic Acid and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid and its structurally related analogs. The thiazole nucleus is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This document details the synthetic methodologies for this class of compounds, with a focus on the Hantzsch thiazole synthesis. It further explores their biological significance as inhibitors of key oncological targets, including the c-Met receptor tyrosine kinase and the mitotic kinesin HSET (KIFC1). Quantitative biological activity data for various analogs are presented in structured tables to facilitate structure-activity relationship (SAR) analysis. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and drug development efforts in this area. While extensive data exists for analogs, specific biological activity data for the core compound, this compound, is not extensively available in the public domain. This guide, therefore, focuses on the known activities of its close structural relatives to infer its potential therapeutic applications.

Introduction

The 1,3-thiazole ring is a privileged heterocyclic motif found in numerous biologically active compounds and approved pharmaceutical agents. Its unique structural and electronic properties allow it to serve as a versatile scaffold for interacting with various biological targets. The substituent at the 2-position of the thiazole ring, in this case, a benzyl group, and the carboxylic acid at the 5-position, are key features that can be modulated to fine-tune the pharmacological profile of these molecules.

This guide focuses on the core structure of this compound and explores the chemical space of its analogs. These compounds have garnered significant interest in drug discovery, particularly in the field of oncology, due to their potential to inhibit critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Chemical Synthesis

The synthesis of 2-substituted-4-methyl-1,3-thiazole-5-carboxylic acid derivatives is most commonly achieved through the Hantzsch thiazole synthesis. This versatile one-pot condensation reaction typically involves an α-haloketone, a thioamide, and a base. For the synthesis of the ethyl ester precursor of the title compound, ethyl 2-chloroacetoacetate serves as the α-haloketone and phenylthioacetamide provides the thioamide component. The resulting ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate can then be hydrolyzed to the corresponding carboxylic acid.

General Experimental Protocol: Hantzsch Thiazole Synthesis of Ethyl 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylate

This protocol is a generalized procedure based on established Hantzsch thiazole synthesis methodologies.

Materials:

-

Ethyl 2-chloroacetoacetate

-

Phenylthioacetamide

-

Sodium carbonate (or another suitable base)

-

Ethanol

-

Ethyl acetate

-

Water

-

Sodium hydroxide (for hydrolysis)

-

Hydrochloric acid (for acidification)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylthioacetamide and sodium carbonate in a mixture of ethanol and ethyl acetate.

-

Addition of α-Haloketone: Warm the mixture to 40-55°C and add ethyl 2-chloroacetoacetate dropwise over a period of 20-30 minutes.

-

Reaction: After the addition is complete, heat the reaction mixture to 60-70°C and maintain it at this temperature for 5-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation of the Ester:

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Add water to the residue and adjust the pH to 9-10 with a sodium hydroxide solution.

-

Filter the resulting precipitate, wash with water, and dry under vacuum to obtain the crude ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

-

Hydrolysis to Carboxylic Acid:

-

Suspend the purified ethyl ester in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide and heat the mixture to reflux until the ester is completely hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the aqueous solution with water and acidify with hydrochloric acid to a pH of 3-4.

-

Collect the precipitated this compound by filtration, wash with cold water, and dry.

-

Synthetic Workflow Diagram

Biological Activities and Therapeutic Potential

While specific biological data for this compound is limited in publicly accessible literature, its structural analogs have shown significant activity as inhibitors of key protein kinases implicated in cancer, namely c-Met and HSET.

Inhibition of c-Met Kinase

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, motility, and invasion.[1] Dysregulation of the HGF/c-Met signaling pathway is a hallmark of many human cancers, making it an attractive target for therapeutic intervention. Several thiazole-containing compounds have been investigated as c-Met inhibitors.

Structure-Activity Relationship (SAR) for c-Met Inhibition:

The following table summarizes the c-Met inhibitory activity of various thiazole analogs. The data is compiled from multiple sources and highlights key structural features influencing potency.

| Compound ID | R1 (at 2-position) | R2 (at 4-position) | R3 (at 5-position) | c-Met IC50 (nM) | Reference |

| Analog A | 3-amino-benzo[d]isoxazole | Methyl | -CONH-(various substituted phenyls) | 1.8 - <10 | [2] |

| Analog B | Pyrazolo[3,4-b]pyridine | Methyl | -CONH-(various substituted phenyls) | 3.42 - 7.95 (µM for cytotoxicity) | [3] |

| Analog C | 1,3,4-thiadiazolo[2,3-c]-1,2,4-triazin-4-one | Methyl | -H | 1950 | [4] |

| Analog D | Triazolothiadiazole | Methyl | -CONH-(quinoline) | 25 | [5] |

Note: The table presents a selection of analogs to illustrate SAR trends. The core scaffold of these analogs may differ slightly from the main topic compound, but they all feature a central thiazole or bioisosteric ring system.

Inhibition of HSET (KIFC1) Kinesin

The human kinesin Eg5 (KIF11) is a well-known mitotic kinesin and a target for cancer therapy. However, the development of resistance to Eg5 inhibitors has prompted the search for inhibitors of other mitotic kinesins. HSET (Kinesin Family Member C1, KIFC1) is a minus-end directed motor protein that plays a critical role in the clustering of supernumerary centrosomes in cancer cells, a process that allows these cells to avoid mitotic catastrophe and survive.[6] Inhibition of HSET leads to multipolar spindle formation and subsequent cell death in cancer cells with centrosome amplification, making it a promising and selective target for cancer therapy.

A novel series of 2-(3-benzamidopropanamido)thiazole-5-carboxylate derivatives has been identified as potent HSET inhibitors.[6]

Structure-Activity Relationship (SAR) for HSET Inhibition:

The following table summarizes the HSET inhibitory activity of selected thiazole analogs.

| Compound ID | R-group on Benzamide | Thiazole Substituents | HSET IC50 (µM) | Reference |

| CCT341932 (Lead) | Unsubstituted | 4-Methyl, 5-Ethyl ester | 2.7 | [6] |

| Analog 13 | 3-(5-methyl-1,2,4-oxadiazol-3-yl) | 4-Methyl, 5-Ethyl ester | 0.043 | [6] |

| Analog 18 | 3-(2-methyl-2H-tetrazol-5-yl) | 4-Methyl, 5-Ethyl ester | 0.027 | [6] |

| Analog 19 | 3-(5-methyl-1,2,4-oxadiazol-3-yl) | 5-Ethyl ester (no 4-methyl) | 2.8 | [6] |

| Analog 20 | 3-(5-methyl-1,2,4-oxadiazol-3-yl) | 4-Methyl (no 5-ester) | >130 | [6] |

These data suggest that both the 4-methyl and the 5-ester groups on the thiazole ring are crucial for potent HSET inhibition.[6]

Signaling Pathways

c-Met Signaling Pathway

Upon binding of its ligand HGF, the c-Met receptor dimerizes and autophosphorylates, leading to the activation of multiple downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways. These pathways collectively promote cell growth, proliferation, survival, and invasion.[1] Thiazole-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of c-Met and preventing its phosphorylation and subsequent activation.

HSET-Mediated Centrosome Clustering Pathway

In cancer cells with an abnormal number of centrosomes (centrosome amplification), HSET is crucial for clustering these extra centrosomes into two functional poles during mitosis. This allows the cell to undergo a bipolar division and avoid cell death. Inhibition of HSET's motor activity prevents this clustering, leading to the formation of multipolar spindles, which triggers mitotic catastrophe and apoptosis.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with significant potential for the development of novel anticancer agents. The structure-activity relationship data for analogs targeting c-Met and HSET provide a solid foundation for the rational design of more potent and selective inhibitors. The Hantzsch thiazole synthesis offers a versatile and efficient route for the preparation of a diverse library of these compounds.

Future research should focus on several key areas:

-

Synthesis and Biological Evaluation of the Core Compound: A thorough investigation into the biological activity of this compound is warranted to establish a baseline for this chemical series.

-

Optimization of Analogs: Further optimization of the lead compounds identified for c-Met and HSET inhibition could lead to the development of clinical candidates. This includes fine-tuning the substituents on the benzyl and thiazole rings to improve potency, selectivity, and pharmacokinetic properties.

-

Exploration of Other Targets: The versatility of the thiazole scaffold suggests that these compounds may have activity against other kinases or biological targets. Broader screening of these analogs could uncover novel therapeutic applications.

-

In Vivo Studies: Promising candidates should be advanced to in vivo models of cancer to evaluate their efficacy and safety profiles.

References

- 1. laccei.org [laccei.org]

- 2. Design, Synthesis, and Biological Evaluation of an Allosteric Inhibitor of HSET that Targets Cancer Cells with Supernumerary Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transforming Type II to Type I c-Met kinase inhibitors via combined scaffold hopping and structure-guided synthesis of new series of 1,3,4-thiadiazolo[2,3-c]-1,2,4-triazin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis and Potential Applications of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic Acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific molecule, 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid, is not extensively documented in publicly available scientific literature. This guide, therefore, focuses on the synthesis, and potential biological activities of the broader class of 2-substituted-4-methyl-1,3-thiazole-5-carboxylic acids, providing a representative technical overview for researchers interested in this chemical scaffold.

The thiazole ring is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2][3][4] This guide provides a comprehensive overview of the synthetic methodologies, particularly the Hantzsch thiazole synthesis, and explores the potential therapeutic applications of this versatile class of compounds.

Synthetic Pathways: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and highly effective method for the preparation of thiazole derivatives.[5] This reaction typically involves the condensation of an α-haloketone with a thioamide.[5] The versatility of this method allows for the introduction of a wide variety of substituents on the thiazole ring, making it a valuable tool in drug discovery for generating compound libraries for structure-activity relationship (SAR) studies.

Below is a generalized workflow for the synthesis of a 2-substituted-4-methyl-1,3-thiazole-5-carboxylic acid derivative.

Caption: Generalized workflow for the synthesis of the target compound.

Experimental Protocols

This protocol is a representative example based on established Hantzsch synthesis procedures.[4][5]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-chloroacetoacetate (1.0 eq) and 2-phenylthioacetamide (1.0 eq) in a suitable solvent such as ethanol.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for a specified period, typically ranging from 2 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate.

-

Hydrolysis: The purified ethyl ester (1.0 eq) is dissolved in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide (1.5 eq).

-

Reaction Conditions: The mixture is stirred at room temperature or gently heated until the ester is completely hydrolyzed, as monitored by TLC.

-

Acidification and Isolation: The reaction mixture is cooled in an ice bath and acidified with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Quantitative Data: Biological Activities of Thiazole Derivatives

The thiazole scaffold is a common feature in compounds with a wide range of biological activities. The following tables summarize some of the reported activities for various thiazole derivatives.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound Class | Cell Line | Activity (IC50) | Reference |

| 2-amino-thiazole-5-carboxylic acid phenylamide derivatives | K563 (Leukemia) | Comparable to Dasatinib | [6] |

| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives | A-549, Bel7402, HCT-8 | Moderate to high activity | [2] |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | MCF-7, HepG2 | Promising antiproliferative activity | [7] |

Table 2: Antibacterial Activity of Thiazole Derivatives

| Compound Class | Bacterial Strain | Activity (MIC) | Reference |

| 2,4-disubstituted thiazole derivatives | B. subtilis, S. aureus | 4.51–4.60 mM | [1] |

| 2,5-disubstituted thiazole derivatives | MRSA, VISA, VRSA | 0.7–2.8 μg/mL | [1] |

| Hantzsch thiazole derivatives | Various | Significant activity compared to amoxicillin and ciprofloxacin | [4] |

Hypothetical Drug Discovery and Development Workflow

The development of a novel therapeutic agent based on the thiazole scaffold would follow a structured workflow, from initial design and synthesis to preclinical and clinical evaluation.

Caption: A typical workflow for drug discovery and development.

Conclusion

References

- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. mdpi.com [mdpi.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide on 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid

Disclaimer: Publicly available information on the specific research chemical, 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid, is limited. This guide provides a comprehensive overview based on available data for the compound and closely related analogues within the thiazole class. The experimental protocols and potential biological activities are extrapolated from established research on similar molecular scaffolds.

Introduction

This compound is a heterocyclic organic compound belonging to the thiazole family. The thiazole ring is a common scaffold in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds. This guide aims to provide researchers, scientists, and drug development professionals with a technical overview of this specific molecule, including its chemical properties, a plausible synthetic route, and its potential, yet currently undocumented, biological significance based on the activities of structurally related compounds.

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below.

| Property | Value | Citations |

| CAS Number | 876715-98-9 | [1] |

| Molecular Formula | C₁₂H₁₁NO₂S | [1] |

| Molecular Weight | 233.29 g/mol | |

| Exact Mass | 233.051 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 2-BENZYL-4-METHYL-THIAZOLE-5-CARBOXYLIC ACID, AKOS BBS-00009578 | [1] |

Synthesis

Generalized Experimental Protocol: Hantzsch Thiazole Synthesis

A likely synthesis route involves the condensation of benzyl thioamide with an ethyl 2-chloroacetoacetate followed by hydrolysis of the resulting ester.

-

Step 1: Thiazole Ring Formation.

-

To a solution of benzyl thioamide (1 equivalent) in a suitable solvent such as ethanol or methanol, add ethyl 2-chloroacetoacetate (1 equivalent).[5]

-

The reaction mixture is heated under reflux for several hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate.

-

-

Step 2: Saponification (Ester Hydrolysis).

-

The crude ester from Step 1 is dissolved in a mixture of an alcohol (e.g., methanol) and an aqueous solution of a strong base, such as sodium hydroxide (NaOH).[5]

-

The mixture is heated under reflux to facilitate the hydrolysis of the ester to the corresponding carboxylic acid.[5]

-

After the reaction is complete (monitored by TLC), the mixture is cooled, and the alcohol is removed under reduced pressure.

-

The remaining aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the this compound.

-

The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.

-

Below is a conceptual workflow diagram for this synthetic approach.

Potential Biological Activity and Research Applications

There is no specific biological data available for this compound. However, the thiazole scaffold is a key component in a wide range of biologically active molecules. Research on structurally similar compounds suggests several potential areas of investigation for this molecule.

-

Anticancer Activity: Many thiazole derivatives have been investigated as potential anticancer agents. For example, derivatives of 2-(3-benzamidopropanamido)thiazole-5-carboxylate have been identified as inhibitors of the kinesin HSET (KIFC1), a motor protein involved in mitosis in some cancer cells.[6] Other substituted thiazole derivatives have shown anti-proliferative activity against various tumor cell lines.[7]

-

Antimicrobial Activity: The thiazole ring is a core component of some antimicrobial agents. Studies on various 2,4-disubstituted thiazoles and 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones have demonstrated antibacterial and antifungal properties.[8][9]

-

Enzyme Inhibition: Thiazole-containing compounds have been developed as inhibitors for a variety of enzymes. For instance, some thiazole carboxamide derivatives have been studied as inhibitors of cyclooxygenase (COX) enzymes.[6]

Given its structure, this compound is likely utilized as a building block or intermediate in the synthesis of more complex, biologically active molecules.[10] Researchers in drug discovery may use it as a starting material to generate libraries of novel compounds for high-throughput screening against various biological targets.

Conclusion

This compound is a research chemical with a molecular structure that suggests potential for biological activity, based on extensive research into the broader family of thiazole derivatives. While specific experimental data for this compound is not currently available in the public domain, this guide provides a framework for its synthesis and highlights potential areas for future investigation. Its primary role at present appears to be as a versatile intermediate for the synthesis of novel compounds for screening in drug discovery and medicinal chemistry programs. Further research is required to elucidate any intrinsic biological activity and to explore its full potential in the development of new therapeutic agents.

References

- 1. echemi.com [echemi.com]

- 2. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives -대한화학회지 | Korea Science [koreascience.kr]

- 6. pubs.acs.org [pubs.acs.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. researchgate.net [researchgate.net]

- 9. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening [mdpi.com]

- 10. chemscene.com [chemscene.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is based on the well-established Hantzsch thiazole synthesis, followed by ester hydrolysis. This protocol outlines the required reagents, step-by-step procedures, and expected outcomes, including characterization data. The information is intended to guide researchers in the efficient and reproducible synthesis of this target molecule.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged scaffolds in medicinal chemistry. The this compound core is of interest for the development of novel therapeutic agents. The synthetic route described herein involves a two-step process: the Hantzsch condensation of 2-phenylthioacetamide and ethyl 2-chloroacetoacetate to form the ethyl ester intermediate, followed by alkaline hydrolysis to yield the final carboxylic acid product.

Data Presentation

Table 1: Physicochemical and Characterization Data

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 876715-98-9 | [1] |

| Molecular Formula | C₁₂H₁₁NO₂S | [2] |

| Molecular Weight | 233.29 g/mol | [1][2] |

| Appearance | Off-white to pale yellow solid (Predicted) | |

| Melting Point | Not available | |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF |

Table 2: Summary of Synthetic Steps and Expected Yields

| Step | Reaction | Key Reagents | Product | Expected Yield |

| 1 | Hantzsch Thiazole Synthesis | 2-Phenylthioacetamide, Ethyl 2-chloroacetoacetate, Ethanol | Ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate | 70-85% (Estimated) |

| 2 | Ester Hydrolysis | Ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate, Sodium Hydroxide | This compound | >90% (Estimated) |

Experimental Protocols

Part 1: Synthesis of Ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate

Materials:

-

2-Phenylthioacetamide

-

Ethyl 2-chloroacetoacetate

-

Absolute Ethanol

-

Pyridine (optional, as a base)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask, dissolve 2-phenylthioacetamide (1.0 equivalent) in absolute ethanol (approximately 5-10 mL per gram of thioamide).

-

To this solution, add ethyl 2-chloroacetoacetate (1.05 equivalents) dropwise at room temperature with continuous stirring.

-

(Optional) Add a catalytic amount of pyridine (0.1 equivalents).

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

Collect the purified product, dry it under vacuum, and determine the yield and melting point. Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: Synthesis of this compound

Materials:

-

Ethyl 2-benzyl-4-methyl-1,3-thiazole-5-carboxylate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl), 1M

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

pH meter or pH paper

-

Büchner funnel and filter paper

Procedure:

-